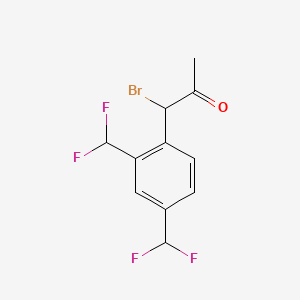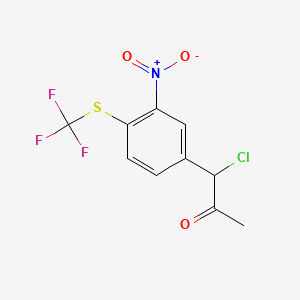
2-Chloro-4-cyclopropylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-cyclopropylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a chlorine atom at the second position and a cyclopropyl group at the fourth position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclopropylnicotinic acid typically involves the chlorination of 4-cyclopropylnicotinic acid. This can be achieved through various methods, including:
Direct Chlorination: Using chlorine gas or other chlorinating agents under controlled conditions.
Substitution Reactions: Starting from 4-cyclopropylnicotinic acid and introducing the chlorine atom via substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, often optimized for yield and purity. These processes typically employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-cyclopropylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide for hydroxyl substitution or ammonia for amino substitution.
Major Products:
Oxidation Products: Oxides or carboxylic acid derivatives.
Reduction Products: 4-cyclopropylnicotinic acid or other reduced forms.
Substitution Products: Various substituted nicotinic acids depending on the reagent used.
Scientific Research Applications
2-Chloro-4-cyclopropylnicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-cyclopropylnicotinic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with nicotinic acid receptors or other cellular receptors.
Inhibiting Enzymes: Inhibiting specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
4-Cyclopropylnicotinic acid: Lacks the chlorine atom, which may result in different chemical and biological properties.
2-Chloronicotinic acid: Lacks the cyclopropyl group, affecting its reactivity and applications.
Nicotinic acid: The parent compound without any substitutions, used as a reference for comparing the effects of substitutions.
Uniqueness: 2-Chloro-4-cyclopropylnicotinic acid is unique due to the combined presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C9H8ClNO2 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-chloro-4-cyclopropylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8ClNO2/c10-8-7(9(12)13)6(3-4-11-8)5-1-2-5/h3-5H,1-2H2,(H,12,13) |
InChI Key |
KFOZJVFENIPOMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



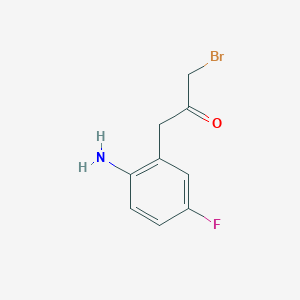
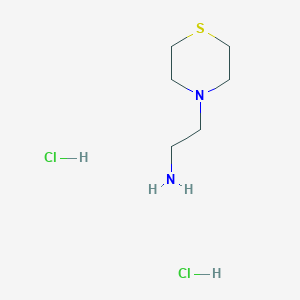

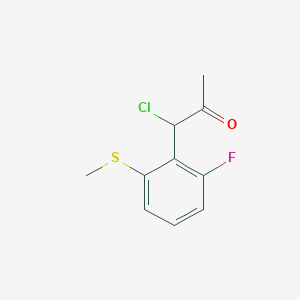
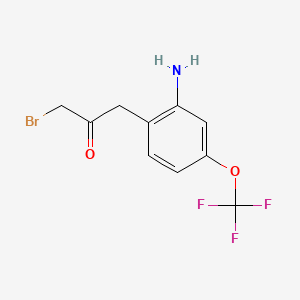
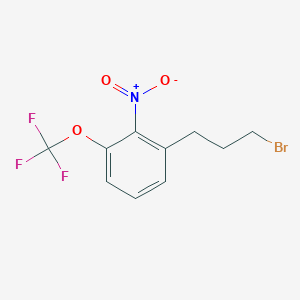
![2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
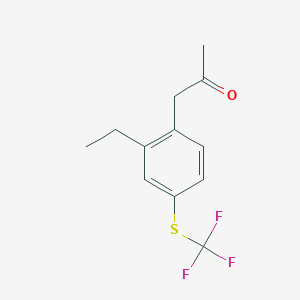
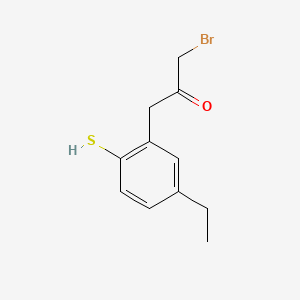
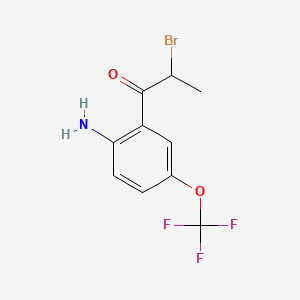
![3-(8-Chloro-1-iodoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol](/img/structure/B14050676.png)
